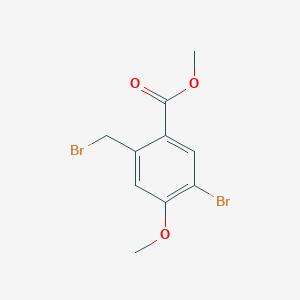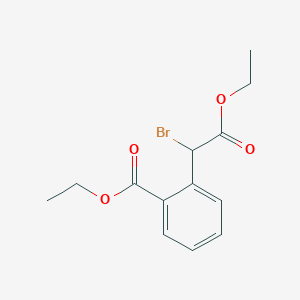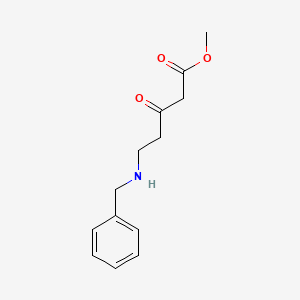
Methyl 5-(benzylamino)-3-oxopentanoate
Overview
Description
Methyl 5-(benzylamino)-3-oxopentanoate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(benzylamino)-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(benzylamino)-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Versatile Reagents for Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, which are structurally similar to Methyl 5-(benzylamino)-3-oxopentanoate, are used as versatile reagents for the preparation of polyfunctional heterocyclic systems such as pyrroles and pyrimidines (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Synthesis of Oxazolin-5-ones : Methyl 3-arylamino-2-benzoylaminopropenoates, which are chemically related, react with phosphorus oxychloride forming unexpected bis-oxazolones and other compounds (Singh, Singh, & Singh, 1999).
Anticonvulsant Activity : Certain enaminones, such as methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, show potential as safer alternatives for treating epilepsy, suggesting a possible application for Methyl 5-(benzylamino)-3-oxopentanoate in similar contexts (Scott et al., 1993).
Inhibition of Cathepsins B and K : Novel derivatives such as 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, structurally related to Methyl 5-(benzylamino)-3-oxopentanoate, effectively inhibit cathepsins B and K, indicating potential therapeutic applications (Lukić, Grošelj, Novinec, & Svete, 2017).
Metabolism Studies : The metabolism of compounds like 4-methyl-2-oxopentanoate in pancreatic islets, which is similar to other tissues, involves branched-chain amino acid aminotransferase activity, key in amination and acetoacetate formation. This suggests the importance of Methyl 5-(benzylamino)-3-oxopentanoate in metabolic studies (Hutton, Sener, & Malaisse, 1979).
Synthesis of Proteinase Inhibitors : Compounds like ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, related to Methyl 5-(benzylamino)-3-oxopentanoate, are synthesized for potential use as proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
properties
IUPAC Name |
methyl 5-(benzylamino)-3-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-13(16)9-12(15)7-8-14-10-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZFWSHMIAPIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzylamino)-3-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184713.png)
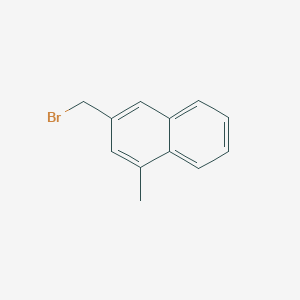
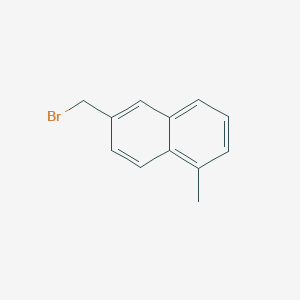



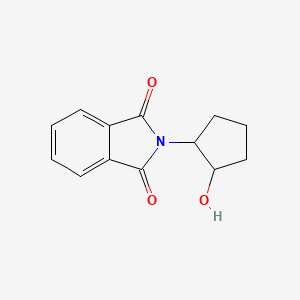
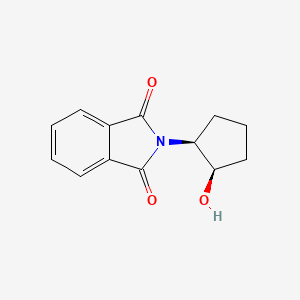
![2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione](/img/structure/B8184769.png)
